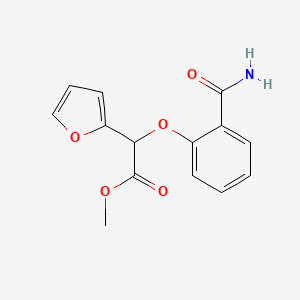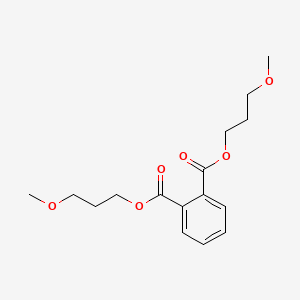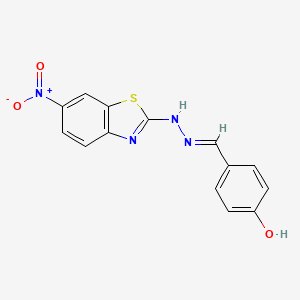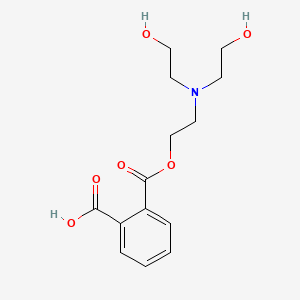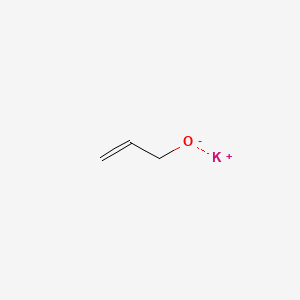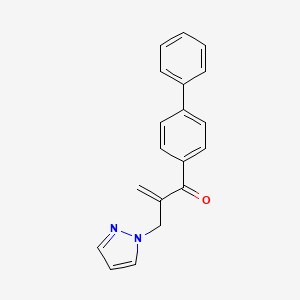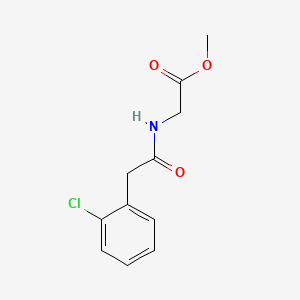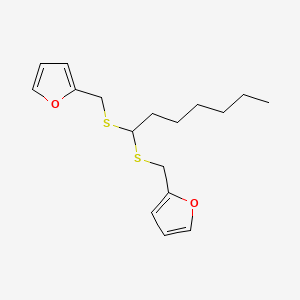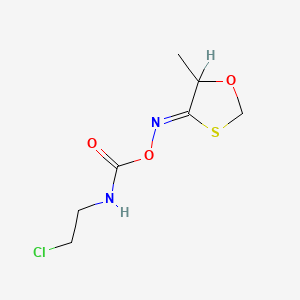
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require ambient temperature and the use of solvents like nitromethane (MeNO2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- involves its interaction with molecular targets such as enzymes or receptors. The chloroethylamino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. This interaction can affect various cellular pathways and processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane-2-imine derivatives: These compounds share a similar ring structure but differ in their functional groups and reactivity.
1,3-Thiazolidines: These compounds contain a sulfur atom in the ring and have different chemical properties and applications.
Uniqueness
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- is unique due to its specific functional groups and the presence of both sulfur and oxygen atoms in the ring
Properties
CAS No. |
54266-53-4 |
|---|---|
Molecular Formula |
C7H11ClN2O3S |
Molecular Weight |
238.69 g/mol |
IUPAC Name |
[(Z)-(5-methyl-1,3-oxathiolan-4-ylidene)amino] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C7H11ClN2O3S/c1-5-6(14-4-12-5)10-13-7(11)9-3-2-8/h5H,2-4H2,1H3,(H,9,11)/b10-6- |
InChI Key |
PRIAJVWJTILPTM-POHAHGRESA-N |
Isomeric SMILES |
CC1/C(=N/OC(=O)NCCCl)/SCO1 |
Canonical SMILES |
CC1C(=NOC(=O)NCCCl)SCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


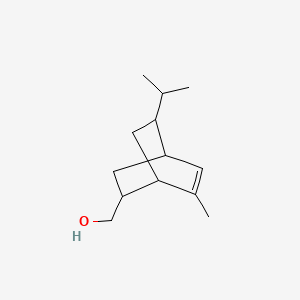
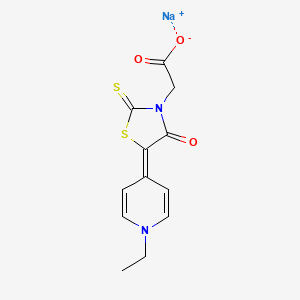
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
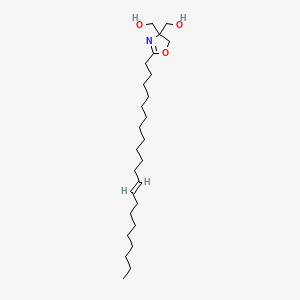
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
